molecular formula C10H11ClO B8646033 2-(Allyloxy)-1-chloro-4-methylbenzene

2-(Allyloxy)-1-chloro-4-methylbenzene

Cat. No.: B8646033
M. Wt: 182.64 g/mol
InChI Key: FAOLWFSVIBISDK-UHFFFAOYSA-N
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Description

2-(Allyloxy)-1-chloro-4-methylbenzene is an aromatic ether characterized by a benzene ring substituted with an allyloxy group (-O-CH₂CH=CH₂) at position 2, a chlorine atom at position 1, and a methyl group (-CH₃) at position 4. Its molecular formula is C₁₀H₁₁ClO, with a molecular weight of 182.65 g/mol (inferred from analogous compounds in ). The compound is likely synthesized via nucleophilic substitution, where 1-chloro-4-methylphenol reacts with allyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile at 65°C). Key applications include its use as an intermediate in organic synthesis, particularly in reactions involving allyl ether rearrangements or as a precursor for functionalized aromatic systems.

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-chloro-4-methyl-2-prop-2-enoxybenzene

InChI

InChI=1S/C10H11ClO/c1-3-6-12-10-7-8(2)4-5-9(10)11/h3-5,7H,1,6H2,2H3

InChI Key

FAOLWFSVIBISDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

1-(Allyloxy)-4-chlorobenzene

  • Structure : Allyloxy at position 1, chlorine at position 4.
  • Molecular Formula : C₉H₉ClO.
  • Properties: Synthesized from 4-chlorophenol and allyl bromide, yielding a colorless liquid with moderate solubility in polar solvents.
  • The chlorine position (para to allyloxy) alters electronic effects compared to the ortho arrangement in the target compound.

3-(Allyloxy)-4-chlorophenol (CAS: 83613-31-4)

  • Structure : Hydroxyl group at position 3, allyloxy at position 3, chlorine at position 4.
  • Molecular Formula : C₉H₉ClO₂.
  • Properties: The phenolic -OH group introduces acidity (pKa ~10), enabling solubility in basic aqueous solutions, unlike the non-acidic target compound.
  • Applications: Used in pharmaceutical intermediates, whereas the target’s methyl group may favor lipophilicity for organocatalysis.

2-Chloro-4-isocyano-1-methoxybenzene

  • Structure: Methoxy at position 1, isocyano (-NC) at position 4, chlorine at position 2.
  • Molecular Formula: C₈H₆ClNO.
  • Reactivity: The isocyano group enables click chemistry and metal coordination, contrasting with the allyloxy group’s propensity for thermal rearrangements (e.g., Claisen).

Functional Group and Reactivity Comparisons

Allyloxy vs. Vinylbenzyloxy Groups

  • Example : ANPEO (3-(2-(allyloxy)naphthalen-1-yl)-1-phenylprop-2-en-1-one) vs. VBNPEO (vinylbenzyloxy analog).
  • Steric Effects : Allyloxy groups impose less steric hindrance than bulkier 4-vinylbenzyloxy, influencing reaction yields in chalcone syntheses.
  • Thermal Stability : Allyl ethers undergo rearrangements at lower temperatures compared to vinylbenzyl ethers, which require stronger catalysts.

Chlorine Substituent Position

  • Ortho vs. Para Chlorine :
    • Target Compound (ortho-Cl) : Electron-withdrawing effect enhances electrophilic substitution at position 4 (methyl-directed).
    • 1-(Allyloxy)-4-chlorobenzene (para-Cl) : Directs electrophiles to positions 2 and 6, with reduced steric constraints.

Data Table: Key Properties of 2-(Allyloxy)-1-chloro-4-methylbenzene and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₁₀H₁₁ClO 182.65 Cl (1), Allyloxy (2), CH₃ (4) Intermediate for allyl rearrangements
1-(Allyloxy)-4-chlorobenzene C₉H₉ClO 168.62 Cl (4), Allyloxy (1) Liquid; used in cross-coupling reactions
3-(Allyloxy)-4-chlorophenol C₉H₉ClO₂ 184.62 Cl (4), Allyloxy (3), OH (3) Acidic; pharmaceutical intermediate
2-Chloro-4-isocyano-1-methoxybenzene C₈H₆ClNO 179.59 Cl (2), NC (4), OCH₃ (1) Click chemistry precursor

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